molecular formula C19H17N3O3 B2365449 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 1004640-26-9

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B2365449
CAS No.: 1004640-26-9
M. Wt: 335.363
InChI Key: WOCIHPULIGZPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzoyl chloride with 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized to form the pyridazine ring, followed by further functionalization to introduce the carboxamide group. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Chemical Reactions Analysis

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide include:

The uniqueness of this compound lies in its combination of functional groups and the pyridazine ring, which confer specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

4-methoxy-N-(2-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-8-6-7-11-15(13)20-19(24)18-16(25-2)12-17(23)22(21-18)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCIHPULIGZPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.